4-Hydroxy-7-phenoxy-2-benzofuran-1,3-dione is a synthetic organic compound notable for its unique structural features and potential applications in various fields of chemistry. This compound is classified as a benzofuran derivative, characterized by the presence of both hydroxy and phenoxy functional groups, which enhance its reactivity and versatility in chemical reactions.
The compound can be synthesized through various methods, primarily focusing on the oxidation of indane derivatives. While specific industrial production methods are not extensively documented, the principles of green chemistry are increasingly being applied to its synthesis, promoting environmentally friendly practices.
4-Hydroxy-7-phenoxy-2-benzofuran-1,3-dione belongs to the category of benzofuran derivatives. Its unique structure allows it to participate in a variety of chemical reactions, making it a subject of interest in organic synthesis and medicinal chemistry.
The synthesis of 4-hydroxy-7-phenoxy-2-benzofuran-1,3-dione typically involves:
The synthesis process can be optimized by adjusting parameters such as temperature, pressure, and reactant concentrations. The use of subcritical water enhances solubility and reaction rates while minimizing environmental impact.
The molecular formula for 4-hydroxy-7-phenoxy-2-benzofuran-1,3-dione is C14H8O5, with a molecular weight of 256.21 g/mol. The structural representation includes a benzofuran core with hydroxyl and phenoxy substituents.
| Property | Value |
|---|---|
| CAS Number | 89450-88-4 |
| IUPAC Name | 4-hydroxy-7-phenoxy-2-benzofuran-1,3-dione |
| InChI | InChI=1S/C14H8O5/c15-9-6-7... |
| InChI Key | GYKAQDFINYWISV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OC2=C3C(=C(C=C2)O)C(=O)OC3=O |
4-Hydroxy-7-phenoxy-2-benzofuran-1,3-dione participates in various chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions used. For instance:
The mechanism of action for 4-hydroxy-7-phenoxy-2-benzofuran-1,3-dione involves interactions at the molecular level where the hydroxyl and phenoxy groups play critical roles in facilitating nucleophilic attacks or stabilizing reactive intermediates during chemical transformations.
The reactivity patterns observed in this compound suggest that the presence of both hydroxyl and phenoxy groups significantly influences its chemical behavior, allowing it to act as both an electrophile and a nucleophile under appropriate conditions.
4-Hydroxy-7-phenoxy-2-benzofuran-1,3-dione is typically characterized by:
Key chemical properties include:
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
These properties suggest that the compound is suitable for various applications in organic synthesis and materials science.
4-Hydroxy-7-phenoxy-2-benzofuran-1,3-dione has potential applications in:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: